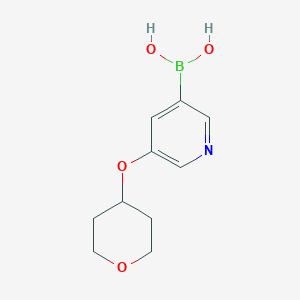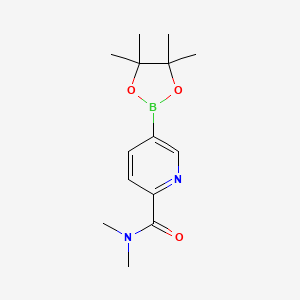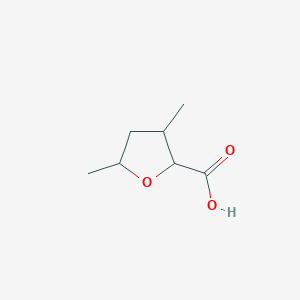
3,5-Dimethyloxolane-2-carboxylic acid
Vue d'ensemble
Description
“3,5-Dimethyloxolane-2-carboxylic acid” is a carboxylic acid derivative . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyloxolane-2-carboxylic acid” consists of a five-membered ring (oxolane) with two methyl groups and a carboxylic acid group . The molecule contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether .Applications De Recherche Scientifique
Intermolecular Hydrogen Bonding
Research by Wash et al. (1997) explored the molecular recognition capabilities of a related compound, highlighting the importance of intermolecular hydrogen bonding between amide and carboxylic acid groups. This study underscores the potential utility of "3,5-Dimethyloxolane-2-carboxylic acid" in forming hydrogen-bonded dimers, critical in developing supramolecular structures and materials Acid−Amide Intermolecular Hydrogen Bonding.
Chemical Reactivity and Derivatives Formation
The work by Vittorelli et al. (1974) on the reactivity of carboxylic acids with cyclic 1,3-diketones reveals the potential for "3,5-Dimethyloxolane-2-carboxylic acid" to participate in chemical transformations leading to rearranged adducts. Such reactions are pivotal in synthesizing N-acyl derivatives, demonstrating the acid's versatility in organic synthesis Addition of carboxylic acids and cyclic 1,3-diketones.
Atmospheric Chemistry and Environmental Impact
Grosjean et al. (1994) investigated the ozone-olefin reaction, highlighting the formation of carbonyl and carboxylic acid products. This research implies the environmental relevance of "3,5-Dimethyloxolane-2-carboxylic acid" in understanding atmospheric chemistry and the impact of organic compounds on air quality Atmospheric chemistry of olefins.
Proton Conductivity and Luminescent Sensing
Zhou et al. (2016) synthesized lanthanide-organic frameworks using a sulfonate-carboxylate ligand, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. The functional groups and structural features relevant to "3,5-Dimethyloxolane-2-carboxylic acid" may contribute to similar advanced materials with specific sensing and conductivity properties Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate Frameworks.
Bioconjugation and Amide Formation
Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, providing insight into bioconjugation techniques. Understanding the reactivity of carboxylic acids, such as "3,5-Dimethyloxolane-2-carboxylic acid," in forming amides under various conditions is fundamental for applications in biochemistry and molecular biology Mechanism of amide formation by carbodiimide.
Propriétés
IUPAC Name |
3,5-dimethyloxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-3-5(2)10-6(4)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNAUSJWXSLGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyloxolane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





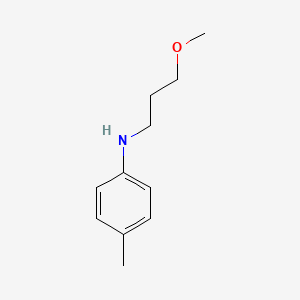

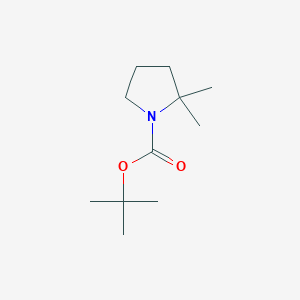
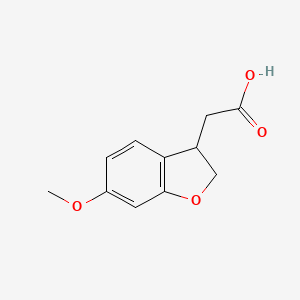

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)

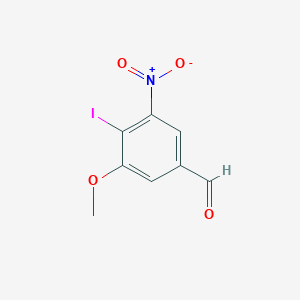

![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)
